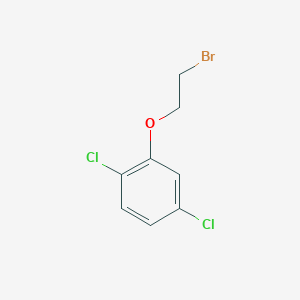

2-(2-Bromoethoxy)-1,4-dichlorobenzene

Description

General Significance of Halogenated Benzene (B151609) Derivatives in Chemical Research

Halogenated benzene derivatives are cornerstone compounds in the field of chemical research and industry. The introduction of one or more halogen atoms onto a benzene ring significantly alters the molecule's electronic properties and reactivity. numberanalytics.com This process, known as halogenation, transforms the basic benzene structure into a versatile intermediate for a wide array of subsequent chemical reactions. numberanalytics.com These derivatives are crucial starting materials and intermediates in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, dyes, pigments, and specialty polymers. numberanalytics.comcdc.gov The presence of a halogen atom provides a reactive handle for various coupling reactions and nucleophilic substitution, enabling the construction of more complex molecular architectures. numberanalytics.com The field distinguishes between fluorobenzenes, chlorobenzenes, bromobenzenes, and iodobenzenes, with reactivity generally increasing with the size of the halogen atom. researchgate.net

Structural Characteristics of Dichlorobenzene Frameworks

Dichlorobenzenes are organic compounds with the chemical formula C₆H₄Cl₂. They consist of a benzene ring where two hydrogen atoms are substituted by chlorine atoms. wikipedia.org Three constitutional isomers exist for dichlorobenzene, distinguished by the relative positions of the two chlorine atoms on the aromatic ring. wikipedia.orgdoubtnut.com These isomers are:

1,2-dichlorobenzene (ortho-dichlorobenzene): The chlorine atoms are on adjacent carbons.

1,3-dichlorobenzene (meta-dichlorobenzene): The chlorine atoms are separated by one carbon.

1,4-dichlorobenzene (B42874) (para-dichlorobenzene): The chlorine atoms are on opposite carbons of the ring. wikipedia.orgdoubtnut.com

This isomerism has a profound impact on the physical properties of the molecule, particularly its polarity and dipole moment. pearson.com While the ortho and meta isomers are asymmetrical and possess a net dipole moment, the para isomer is symmetrical. pearson.comvaia.com In 1,4-dichlorobenzene, the individual C-Cl bond dipoles are equal in magnitude and opposite in direction, causing them to cancel each other out and resulting in a zero net dipole moment for the molecule. pearson.combyjus.com This symmetrical, planar structure is the foundational framework for the compound 2-(2-Bromoethoxy)-1,4-dichlorobenzene. britannica.com

| Isomer Name | Common Name | Structure | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 1,2-Dichlorobenzene | ortho-dichlorobenzene | ortho | 95-50-1 | 147.00 | -17 | 180 |

| 1,3-Dichlorobenzene | meta-dichlorobenzene | meta | 541-73-1 | 147.00 | -25 | 173 |

| 1,4-Dichlorobenzene | para-dichlorobenzene | para | 106-46-7 | 147.00 | 53.5 | 174 |

Unique Aspects of Bromoethoxy Functionalization on Dichlorobenzenes

The functionalization of a dichlorobenzene framework with a bromoethoxy group introduces significant structural and chemical diversity. The compound this compound features an ether linkage (-O-) and a terminal alkyl bromide (-Br) attached to the aromatic ring. This bromoethoxy side chain imparts a dual reactivity to the parent dichlorobenzene molecule.

The synthesis typically involves a Williamson ether synthesis, reacting a dichlorophenol with 1,2-dibromoethane. ontosight.ai This process attaches the -CH₂CH₂Br moiety to the aromatic ring via an oxygen atom. The resulting structure has several key features:

Ether Linkage: The introduction of the ethoxy group modifies the electronic properties of the aromatic ring. The oxygen atom can donate electron density to the ring, influencing its reactivity in further substitution reactions.

Reactive Terminus: The primary bromine atom at the end of the ethoxy chain is a versatile functional group. It serves as an excellent leaving group in nucleophilic substitution reactions and is a key component in the formation of organometallic reagents (e.g., Grignard reagents). This allows for the molecule to be elongated or coupled with other chemical entities.

This combination of a stable, substituted aromatic core with a flexible and reactive side-chain makes such compounds valuable intermediates for building more complex target molecules in multi-step syntheses.

Research Landscape and Gaps Pertaining to this compound

The current body of scientific literature on this compound is notably sparse. A review of available information indicates that the compound is recognized primarily as a chemical intermediate and is available from various commercial suppliers. Its basic chemical and physical properties are documented in chemical catalogs and databases.

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 85262-50-6 (or 6954-77-4) | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₈H₇BrCl₂O | chemicalbook.comjk-sci.com |

| Molecular Weight | 269.95 g/mol | chemicalbook.comsigmaaldrich.com |

| MDL Number | MFCD02030849 | chemicalbook.combldpharm.com |

Note: Multiple CAS numbers appear in supplier databases for this chemical structure.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOWYGCPBNNSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407050 | |

| Record name | 2-(2-Bromoethoxy)-1,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85262-50-6 | |

| Record name | 2-(2-Bromoethoxy)-1,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoethoxy 1,4 Dichlorobenzene and Analogous Structures

Advanced Synthetic Routes to Halogenated Aryl Ethers

The traditional approaches to forming the aryl ether bond in compounds like 2-(2-Bromoethoxy)-1,4-dichlorobenzene often involve the direct reaction of a halogenated phenol (B47542) with an appropriate alkylating agent. Concurrently, strategies for the selective introduction of halogen atoms onto a pre-existing aryl ether core provide alternative pathways to the target molecule and its analogs.

Etherification of Halogenated Phenols with Bromoethanol Derivatives

The Williamson ether synthesis is a cornerstone in the formation of ethers and is directly applicable to the synthesis of this compound. This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific synthesis, the starting materials would be 2,5-dichlorophenol (B122974) and a 2-bromoethanol (B42945) derivative, such as 1,2-dibromoethane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step is the deprotonation of the hydroxyl group of 2,5-dichlorophenol using a suitable base to form the more nucleophilic 2,5-dichlorophenoxide ion. A variety of bases can be employed, with the choice often influencing the reaction rate and yield. Strong bases like sodium hydride (NaH) are effective, though weaker bases such as potassium carbonate (K₂CO₃) are also commonly used, particularly in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF).

Once the phenoxide is formed, it attacks the electrophilic carbon of the 2-bromoethanol derivative, displacing the bromide leaving group and forming the desired ether linkage. When using 1,2-dibromoethane, mono-alkylation is the desired outcome to yield the 2-bromoethoxy substituent.

To enhance the efficiency of this biphasic reaction (solid phenoxide salt and organic solvent), phase-transfer catalysts (PTCs) are often employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or crown ethers, facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate under milder conditions.

| Base | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone | None | Reflux | 40-60 |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | None | 25-80 | 70-90 |

| Potassium Hydroxide (KOH) | Toluene (B28343)/Water | TBAB | 80-100 | 75-95 |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | None | Reflux | 85-98 |

Bromination Strategies for Dichloroethoxybenzene Precursors

An alternative synthetic approach involves the initial formation of a dichloroethoxybenzene, followed by the selective bromination of the ethyl group. For instance, 1,4-dichloro-2-ethoxybenzene (B1621750) could serve as a precursor. The subsequent introduction of a bromine atom at the terminal position of the ethoxy group can be achieved through radical bromination.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV irradiation). The reaction proceeds via a free radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the benzylic-like position of the ethoxy group, leading to the formation of the bromoethoxy derivative. The choice of solvent is crucial to the success of this reaction, with non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) being traditionally used to minimize competing ionic side reactions.

| Brominating Agent | Initiator | Solvent | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | High for benzylic/allylic positions |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Cyclohexane | Reflux | High for benzylic/allylic positions |

| N-Bromosuccinimide (NBS) | UV light (photochemical) | Benzene (B151609) | Room Temperature to Reflux | Good for benzylic positions |

| Bromine (Br₂) | UV light (photochemical) | Carbon Tetrachloride | Low Temperature | Can lead to a mixture of products |

Direct Aromatic Halogenation Approaches

While the target molecule has a specific substitution pattern, the principles of direct aromatic halogenation are fundamental to the synthesis of its precursors. The introduction of chlorine and bromine onto an aromatic ring is typically achieved through electrophilic aromatic substitution.

The chlorination of benzene or a substituted benzene is usually carried out using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile that can attack the aromatic ring. The regioselectivity of the chlorination is governed by the nature of any pre-existing substituents on the ring.

Similarly, aromatic bromination can be effected using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The directing effects of the substituents are crucial in determining the position of the incoming bromine atom. For instance, in the synthesis of a precursor like 2-bromo-1,4-dichlorobenzene (B150605), the sequential halogenation of benzene would need to be carefully controlled to achieve the desired isomer.

Catalytic Systems in the Synthesis of Bromoethoxy-Dichlorobenzenes

Modern synthetic chemistry has seen a significant rise in the use of catalytic systems to achieve transformations that are often more efficient and selective than their classical counterparts. For the synthesis of halogenated aryl ethers, metal-catalyzed coupling reactions and regioselective bromination catalysis are particularly relevant.

Metal-Catalyzed Coupling Reactions for C-O Bond Formation

Metal-catalyzed cross-coupling reactions provide powerful alternatives to the Williamson ether synthesis for the formation of the C-O bond in aryl ethers. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, the latter of which has been adapted for ether synthesis.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of 2-bromo-1,4-dichlorobenzene with 2-bromoethanol in the presence of a copper catalyst and a base. sigmaaldrich.com Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts (e.g., CuI) in combination with ligands such as 1,10-phenanthroline (B135089) or various amino acids. These ligands stabilize the copper catalyst and facilitate the reaction under milder conditions.

The palladium-catalyzed Buchwald-Hartwig ether synthesis is another powerful method for C-O bond formation. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This methodology offers the advantage of generally lower reaction temperatures and a broader substrate scope compared to the traditional Ullmann reaction.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI or Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 100-150 |

| Ullmann Condensation | CuI | L-Proline | K₂CO₃ | DMSO | 90-120 |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, SPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |

Regioselective Bromination Catalysis for Aromatic Systems

Achieving high regioselectivity in the direct bromination of substituted benzenes can be challenging, often leading to mixtures of isomers. To address this, catalytic systems have been developed to enhance the selectivity of the bromination reaction.

Shape-selective catalysts, such as zeolites, have shown considerable promise in directing electrophilic aromatic bromination. google.com Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined pore structure. When an aromatic substrate enters the pores of the zeolite, the steric constraints imposed by the catalyst's framework can favor the formation of one isomer over others. For example, in the bromination of a monosubstituted benzene derivative, the para-isomer is often preferentially formed because the transition state leading to the ortho-isomer is sterically hindered within the zeolite's channels. HY zeolites are a common type used for this purpose. google.com

The reaction is typically carried out by adsorbing the aromatic substrate onto the zeolite, followed by the addition of the brominating agent, such as molecular bromine. The zeolite not only provides shape selectivity but can also enhance the electrophilicity of the bromine, thus catalyzing the reaction. This approach offers a greener alternative to traditional Lewis acid catalysts, as zeolites are solid, reusable catalysts.

| Catalyst | Substrate Type | Brominating Agent | Solvent | Major Product |

|---|---|---|---|---|

| HY Zeolite | Monosubstituted benzenes | Bromine (Br₂) | Dichloromethane (B109758) or solvent-free | Para-isomer |

| H-Beta Zeolite | Anisole derivatives | N-Bromosuccinimide (NBS) | Acetonitrile | Para-isomer |

| MCM-41 | Phenols | Bromine (Br₂) | Hexane | High para-selectivity |

Optimization of Reaction Conditions for Ethereal Halogenated Aryl Synthesis

Solvent Effects and Reaction Kinetics

The solvent plays a pivotal role in the synthesis of halogenated aryl ethers, influencing reaction rates and outcomes by stabilizing transition states and solvating reactants. The choice of solvent is highly dependent on the specific synthetic route employed (e.g., Williamson vs. Ullmann-type reactions).

In Williamson-type syntheses, polar aprotic solvents are generally preferred. numberanalytics.com These solvents can effectively solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.com Protic solvents, such as alcohols, can solvate the alkoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows the reaction rate. rsc.org Non-polar solvents are typically ineffective.

For Ullmann-type reactions, traditional protocols often call for high-boiling polar solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene. wikipedia.org These solvents are required to reach the high temperatures necessary for the reaction to proceed. However, modern advancements have led to the development of catalyst systems that are effective in non-polar solvents such as toluene or xylene, which can simplify product isolation. arkat-usa.org

The reaction kinetics are directly impacted by the solvent's properties. A solvent's dielectric constant can influence the stabilization of charged intermediates and transition states. The choice of solvent can also determine the reaction's regioselectivity, particularly when using ambident nucleophiles, by differentially solvating the potential sites of attack, thus influencing the ratio of O-alkylation to C-alkylation products. rsc.org

Table 1: Effect of Solvent and Base on Williamson Ether Synthesis Yield

| Base | Solvent | Typical Yield (%) | Rationale |

| NaH | DMF | 85 | Strong base in a polar aprotic solvent enhances alkoxide nucleophilicity. numberanalytics.com |

| KOtBu | DMSO | 90 | Strong, sterically hindered base in a polar aprotic solvent favors substitution. numberanalytics.com |

| NaOH | H₂O | 40 | Weaker base in a protic solvent reduces nucleophilicity and may introduce side reactions. numberanalytics.com |

This table presents generalized data for Williamson ether synthesis to illustrate the principles of solvent and base selection. Actual yields for specific halogenated aryl ethers may vary.

Temperature and Pressure Control

Temperature is a critical variable in controlling the rate of ethereal halogenated aryl synthesis. For Williamson ether synthesis, reactions are typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to achieve a reasonable reaction rate. ontosight.ai Ullmann condensations have traditionally required much harsher conditions, with temperatures often exceeding 210 °C. wikipedia.org However, the use of modern copper catalysts with specific ligands can significantly lower the required reaction temperature. mdpi.com

Increasing the temperature generally accelerates the reaction, but it can also promote undesirable side reactions, such as elimination, especially with secondary alkyl halides, or decomposition of reactants and products. numberanalytics.com Therefore, temperature must be carefully controlled to balance reaction rate with selectivity and yield.

Pressure is a less commonly manipulated variable in laboratory-scale ether synthesis but can be significant in industrial processes. Applying high pressure can increase the concentration of reactants in the solution phase, which can lead to an accelerated reaction rate. numberanalytics.com This can be particularly useful for reactions involving gaseous reagents or for pushing sluggish reactions toward completion. Furthermore, conducting reactions in a sealed vessel above the solvent's atmospheric boiling point allows for higher reaction temperatures, a technique that can be beneficial for activating unreactive aryl halides.

Isolation and Purification Techniques in Complex Halogenated Ether Synthesis

The workup and purification of complex halogenated ethers like this compound are critical steps to isolate the target compound from unreacted starting materials, catalysts, and byproducts. The robust nature of the carbon-halogen bonds and the often crystalline nature of these compounds allow for a range of purification methods.

Initial Workup and Extraction: Following the reaction, a standard workup procedure typically involves quenching the reaction mixture, often with water or a dilute acid. This is followed by liquid-liquid extraction. An organic solvent immiscible with water, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane, is used to extract the desired product from the aqueous phase, which contains inorganic salts and other water-soluble impurities. The organic layer is then washed sequentially with water, dilute acid or base to remove any remaining impurities, and finally with brine to facilitate drying.

Chromatography: For complex mixtures or to achieve high purity, chromatographic techniques are indispensable.

Column Chromatography: This is a standard method for purification. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) of appropriate polarity is used to separate the components. Non-polar halogenated ethers are typically eluted with non-polar solvents like hexanes or heptane, often with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane added to control the elution rate. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used primarily to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities of material to a very high degree, HPLC is employed. Both normal-phase and reverse-phase systems can be effective depending on the specific properties of the ether and its impurities. nih.gov

Recrystallization: If the final product is a solid, recrystallization is an effective and economical method for achieving high purity. nih.gov The principle involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate) is crucial for successful recrystallization. rochester.edu For halogenated aromatics, which may contain acidic impurities like hydrogen bromide (HBr), the recrystallization process can be performed in the presence of a base to neutralize these impurities. google.com

Table 2: Common Purification Techniques for Halogenated Aryl Ethers

| Technique | Principle | Application | Key Considerations |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Initial workup to separate the organic product from aqueous-soluble salts and impurities. | Choice of extraction solvent; pH of the aqueous phase. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary purification method for removing byproducts and unreacted starting materials. researchgate.net | Selection of stationary phase (e.g., silica) and eluent system. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of solid products to obtain high-purity crystalline material. nih.gov | Proper solvent selection is critical to maximize yield and purity. rochester.edu |

| Distillation | Separation based on differences in boiling points. | Purification of liquid products or removal of volatile solvents. | Not suitable for non-volatile or thermally unstable compounds. |

Reaction Mechanisms and Reactivity Profiles of 2 2 Bromoethoxy 1,4 Dichlorobenzene

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Ring

The dichlorobenzene ring in 2-(2-Bromoethoxy)-1,4-dichlorobenzene is the site for electrophilic aromatic substitution, a fundamental class of reactions for arenes. The outcome of such reactions is dictated by the electronic properties of the substituents already present on the ring.

Regioselectivity and Directing Effects of Substituents

The aromatic ring of the title compound bears three substituents: two chlorine atoms at positions 1 and 4, and a 2-bromoethoxy group (-OCH₂CH₂Br) at position 2. The regioselectivity of an incoming electrophile is determined by the cumulative directing effects of these groups.

Alkoxy Group (-OR): The 2-bromoethoxy group is an alkoxy group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect is powerful, making alkoxy groups strong activators of the ring towards electrophilic attack. organicchemistrytutor.comminia.edu.eg This electron donation increases the electron density at the ortho and para positions relative to the alkoxy group, thus directing incoming electrophiles to these sites. organicchemistrytutor.comlibretexts.org In this molecule, the positions ortho to the bromoethoxy group are C3 and C1 (occupied), and the para position is C5. Therefore, the bromoethoxy group strongly directs substitution to positions 3 and 5.

Halogens (-Cl): Chlorine atoms are deactivating groups but are also ortho-, para-directors. libretexts.orgyoutube.comstackexchange.com Their directing influence arises from a similar, albeit weaker, resonance donation of a lone pair (+M effect), which directs electrophiles to the ortho and para positions. stackexchange.comaakash.ac.in

The chlorine at C1 directs to its ortho positions (C2 and C6) and its para position (C4).

The chlorine at C4 directs to its ortho positions (C3 and C5) and its para position (C1).

The directing effects of all three substituents must be considered collectively. The powerful activating and directing effect of the alkoxy group is generally dominant over the weaker directing effects of the halogens. Both the alkoxy group and the chlorine at C4 direct incoming electrophiles to positions 3 and 5. The chlorine at C1 directs to position 6. Given the strong activation by the alkoxy group, the primary sites for electrophilic attack are predicted to be positions 3 and 5.

| Substituent | Position | Electronic Effect | Type | Directs To |

|---|---|---|---|---|

| -Cl | 1 | -I > +M | Deactivating, o,p-Director | 6 |

| -OCH₂CH₂Br | 2 | +M > -I | Activating, o,p-Director | 3, 5 |

| -Cl | 4 | -I > +M | Deactivating, o,p-Director | 3, 5 |

Influence of Halogens on Aromatic Reactivity

Halogens exhibit a dual electronic effect on aromatic rings. They are highly electronegative, withdrawing electron density from the ring through the sigma bonds (a negative inductive effect, -I). stackexchange.comquora.com Simultaneously, they possess lone pairs of electrons that can be donated into the pi system of the ring (a positive mesomeric or resonance effect, +M). aakash.ac.inwikipedia.org

For halogens like chlorine, the inductive effect is stronger than the resonance effect, resulting in a net withdrawal of electron density from the ring. stackexchange.comaakash.ac.in This makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). stackexchange.com Consequently, halogens are classified as deactivating groups. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions of the Bromoethoxy Moiety

The bromoethoxy side chain, -OCH₂CH₂Br, provides a second key reactive site within the molecule, specifically for nucleophilic substitution reactions at the carbon atom bonded to the bromine.

Alkyl Halide Reactivity in SN1 and SN2 Pathways

The terminal carbon of the bromoethoxy group is a primary (1°) carbon. The reactivity of alkyl halides in nucleophilic substitution is heavily dependent on the substitution of this carbon, which determines the preferred reaction pathway: SN1 (unimolecular) or SN2 (bimolecular).

SN2 Pathway: Primary alkyl halides, like the one in the bromoethoxy moiety, predominantly undergo substitution via the SN2 mechanism. quora.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. quizlet.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com The low steric hindrance around the primary carbon facilitates the required backside attack by the nucleophile. quizlet.commasterorganicchemistry.com

SN1 Pathway: The SN1 mechanism is highly disfavored for primary alkyl halides. masterorganicchemistry.com This pathway proceeds through a two-step mechanism initiated by the formation of a carbocation intermediate. quizlet.comchemicalnote.com Primary carbocations are extremely unstable and high in energy, making their formation a significant barrier and rendering the SN1 pathway non-viable for this substrate under normal conditions. chemicalnote.com

Given these factors, nucleophilic attack on the bromoethoxy group of this compound will proceed almost exclusively through an SN2 pathway. The bromide ion is a good leaving group, further facilitating this reaction. quora.com

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Preference | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Favored for this compound? | No (unstable 1° carbocation) | Yes (1° alkyl halide, low steric hindrance) |

Intramolecular Cyclization Possibilities

The presence of both a nucleophilic center (the electron-rich aromatic ring) and an electrophilic center (the primary alkyl bromide) within the same molecule opens the possibility for intramolecular reactions. Specifically, an intramolecular cyclization can occur where the aromatic ring attacks the carbon bearing the bromine atom.

This type of reaction is an intramolecular version of a Friedel-Crafts alkylation. The ether oxygen activates the ring, making it sufficiently nucleophilic to attack the electrophilic C-Br bond. The attack would preferentially occur from the C3 position, which is ortho to the activating alkoxy group. This would lead to the formation of a six-membered ring fused to the benzene ring, resulting in a substituted dihydro-1,4-benzodioxin derivative. Such cyclizations are often facilitated by a Lewis acid catalyst to enhance the electrophilicity of the alkyl halide, but can sometimes occur under thermal conditions. The formation of stable five- or six-membered rings is generally favored in intramolecular processes. masterorganicchemistry.com

Cross-Coupling Reaction Susceptibility

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org this compound possesses two distinct types of carbon-halogen bonds that could potentially participate in these reactions: two aryl chloride (Csp²–Cl) bonds and one primary alkyl bromide (Csp³–Br) bond.

The susceptibility of these bonds to oxidative addition by a transition metal catalyst, the key step in most cross-coupling cycles, is generally different. The relative reactivity typically follows the order C–I > C–Br > C–Cl. st-andrews.ac.uk Furthermore, the reactivity differs between C(sp²)–X and C(sp³)–X bonds.

Given this, the primary alkyl bromide bond is expected to be significantly more reactive than the aryl chloride bonds under typical cross-coupling conditions (e.g., Suzuki, Negishi, or Stille coupling). mit.edupitt.edu It is therefore possible to achieve selective cross-coupling at the bromoethoxy moiety while leaving the two aryl chloride bonds intact. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the terminus of the ethoxy chain. Reacting the less reactive aryl chloride bonds would likely require more forcing conditions, such as higher temperatures, stronger bases, and specialized catalyst systems employing highly active, electron-rich phosphine (B1218219) ligands. pitt.edu

| Bond Type | Location | Relative Reactivity | Potential Cross-Coupling Reactions |

|---|---|---|---|

| C(sp³)–Br | Bromoethoxy side chain | High | Suzuki, Negishi, Stille, Kumada, Sonogashira |

| C(sp²)–Cl | Dichlorobenzene ring | Low | Possible with specialized, highly active catalysts (e.g., using bulky, electron-rich ligands) |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound targets its different functional moieties. A redox reaction involves the transfer of electrons, resulting in a change in the oxidation state of the atoms. libretexts.orgyoutube.com

Oxidation: The aromatic ring is generally resistant to oxidation due to its electronic stability. Harsh oxidizing agents can lead to ring cleavage or degradation. The ether linkage is also relatively stable to oxidation. More plausible oxidation reactions would target substituents that could be introduced via cross-coupling reactions. For instance, if an alkyl group were attached to the ring, it could be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. ucr.edu

Reduction: Reduction reactions offer more predictable pathways for this compound.

Dehalogenation: The carbon-halogen bonds can be reduced, replacing the halogen with a hydrogen atom. This is commonly achieved through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or using metal hydrides. The C-Br bond is more readily cleaved than the more stable C-Cl bonds.

Reduction of the Alkyl Bromide: The primary bromide can be reduced to an ethyl group.

Reductive Coupling: Certain reducing agents can promote the coupling of two molecules.

| Transformation | Reagent | Expected Outcome on Substrate |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromic acid (H2CrO4) | Generally unreactive towards the parent compound under mild conditions. ucr.edu |

| Reduction (Dehalogenation) | H2 / Pd/C, LiAlH4, NaBH4 (less reactive) | Cleavage of C-Br and/or C-Cl bonds, replacing them with C-H bonds. |

Mechanistic Insights into the Reactivity of Halogen-Containing Aromatic Ethers

The reactivity of this compound is governed by the electronic and steric interplay of its substituents. Aromatic ethers are known to undergo electrophilic substitution reactions, where an electrophile replaces a substituent on the aromatic ring. numberanalytics.com

Reactivity of the Ether Linkage: The C-O bond of the ether can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). organicmystery.com In the case of this alkyl aryl ether, such cleavage would be expected to yield 2,5-dichlorophenol (B122974) and a dihalogenated ethane (B1197151) derivative, as the bond between the aromatic ring and the ethereal oxygen has partial double bond character and is more difficult to break. organicmystery.com

Relative Halogen Reactivity: In nucleophilic substitution and metal-catalyzed reactions, the reactivity of the halogen atoms is a key consideration. The primary alkyl bromide (C(sp³)-Br) is generally more susceptible to classical nucleophilic substitution (Sₙ2 mechanism) than the aryl chlorides (C(sp²)-Cl). In the context of palladium-catalyzed cross-coupling, the C-Br bond also has a lower bond dissociation energy and is therefore more reactive towards oxidative addition than the C-Cl bonds. This differential reactivity could potentially be exploited to achieve selective functionalization at either the side chain or the aromatic ring by carefully choosing the reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 2 2 Bromoethoxy 1,4 Dichlorobenzene

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both FTIR and Raman spectroscopy provide information on these vibrational modes, but they are governed by different selection rules, often providing complementary data that, when used together, allow for a more complete structural assignment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where absorption bands correspond to specific molecular vibrations. For 2-(2-Bromoethoxy)-1,4-dichlorobenzene, the FTIR spectrum is characterized by vibrations originating from the 1,4-dichlorobenzene (B42874) ring and the 2-bromoethoxy side chain.

Although a complete experimental spectrum for the title compound is not widely published, the expected absorption bands can be assigned based on characteristic frequencies for its constituent functional groups, supported by data from related compounds like 1,4-dichlorobenzene and (2-bromoethoxy)benzene. nih.govchemicalbook.comspectrabase.com

Key expected vibrational modes include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene (B151609) ring are expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) groups of the ethoxy chain exhibit symmetric and asymmetric stretching vibrations typically found between 2960 and 2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range.

C-O-C (Ether) Stretching: The asymmetric stretching of the aryl-alkyl ether linkage is a strong indicator and is anticipated to produce a prominent band around 1250 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency.

C-Cl Stretching: The vibrations of the carbon-chlorine bonds are expected to give rise to strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, generally in the 680-515 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂) |

| 1585 - 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Ether Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. thermofisher.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that cause a significant change in molecular polarizability are strongly Raman active. This often includes symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum.

For this compound, key Raman-active modes would include the symmetric "breathing" mode of the benzene ring, symmetric C-Cl stretching, and C-C backbone vibrations. These complementary data points are crucial for a definitive structural confirmation. chemicalbook.com

Table 2: Predicted Raman Active Modes for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Strong | Symmetric Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic Ring Breathing Mode |

| 1200 - 1000 | Medium | In-plane C-H Bending |

To achieve a highly confident assignment of vibrational modes, experimental FTIR and Raman data are often compared with theoretical frequencies derived from quantum chemical calculations. researchgate.net Methods like Density Functional Theory (DFT), often using the B3LYP functional, are employed to calculate the optimized molecular geometry and predict the vibrational spectrum. aip.org

Table 3: Illustrative Comparison of Experimental and Scaled Theoretical Frequencies for a Substituted Halobenzene

| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 3085 | 3088 | 3090 | Aromatic C-H Stretch |

| 1570 | 1572 | 1575 | Aromatic C=C Stretch |

| 1245 | 1248 | 1250 | C-O-C Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show signals for both the aromatic protons and the aliphatic protons of the side chain.

Aromatic Region: The dichlorinated benzene ring contains three protons in distinct chemical environments. Their signals would typically appear in the downfield region of the spectrum (δ 6.8-7.5 ppm). The substitution pattern leads to a complex splitting pattern (e.g., doublets and doublets of doublets) due to spin-spin coupling between adjacent protons.

Aliphatic Region: The two methylene groups (-O-CH₂- and -CH₂-Br) of the bromoethoxy chain are chemically non-equivalent. They are expected to appear as two distinct triplets due to coupling with each other. The protons on the carbon adjacent to the oxygen (-O-CH₂-) would be more deshielded (further downfield, ~δ 4.3 ppm) than the protons on the carbon adjacent to the bromine (-CH₂-Br, ~δ 3.6 ppm). chemicalbook.comspectrabase.com

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.35 | d | 1H | Aromatic H |

| ~7.20 | dd | 1H | Aromatic H |

| ~6.90 | d | 1H | Aromatic H |

| ~4.30 | t | 2H | -O-CH₂- |

| ~3.65 | t | 2H | -CH₂-Br |

(Predicted values based on substituent effects and data from similar structures. 'd' = doublet, 'dd' = doublet of doublets, 't' = triplet)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment. The molecule this compound has eight unique carbon atoms: six in the aromatic ring and two in the aliphatic side chain.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating ether oxygen. The carbon atom directly bonded to the oxygen (C-O) would be the most deshielded in the aromatic region (~δ 155 ppm). The carbons bonded to chlorine (C-Cl) would also be downfield (~δ 125-130 ppm). chemicalbook.com

Aliphatic Carbons: The two aliphatic carbons will appear in the upfield region of the spectrum. The carbon bonded to the oxygen (-O-CH₂) is expected around δ 68-70 ppm, while the carbon bonded to the bromine (-CH₂-Br) would be significantly more upfield, around δ 30-35 ppm. nih.govdocbrown.info

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C-O |

| ~130 | Aromatic C-Cl |

| ~128 | Aromatic C-Cl |

| ~129 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~69 | -O-CH₂- |

| ~32 | -CH₂-Br |

(Predicted values based on substituent effects and data from similar structures)

Mass Spectrometric Techniques for Molecular Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly crucial for unambiguous formula confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. The theoretical exact mass of this compound (C₈H₇BrCl₂O) can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, which serves as a primary diagnostic tool for confirmation.

The calculated monoisotopic mass of this compound is a critical benchmark. Experimental HRMS analysis that yields a mass value within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or impurities. While specific experimental HRMS data for this compound is not widely published, the technique remains the gold standard for confirming its molecular formula.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Combination | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| ⁷⁹Br³⁵Cl₂ | C₈H₇⁷⁹Br³⁵Cl₂O | 267.8978 |

| ⁸¹Br³⁵Cl₂ | C₈H₇⁸¹Br³⁵Cl₂O | 269.8958 |

| ⁷⁹Br³⁵Cl³⁷Cl | C₈H₇⁷⁹Br³⁵Cl³⁷ClO | 269.8949 |

| ⁸¹Br³⁵Cl³⁷Cl | C₈H₇⁸¹Br³⁵Cl³⁷ClO | 271.8929 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Although a specific crystal structure for this compound is not publicly available, the application of this technique would provide invaluable insights into its solid-state conformation, bond parameters, and intermolecular interactions.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a detailed molecular geometry. This would include precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl, C-Br, C-H) and bond angles within the molecule. This data is crucial for understanding the steric and electronic effects of the substituents on the benzene ring and the conformation of the bromoethoxy side chain. The expected bond lengths and angles can be predicted using computational models, and any significant deviations in experimental values could indicate unusual electronic or steric interactions within the crystal lattice.

Table 2: Predicted Bond Parameters for a Representative Haloalkoxybenzene

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | C-C-Cl | 119-121 |

| C-Br | 1.94 | C-O-C | 118-120 |

| C-O (aryl) | 1.37 | C-C-O | 118-122 |

| C-O (alkyl) | 1.43 | O-C-C | 108-110 |

Note: These are generalized predicted values. Actual experimental values would be specific to the crystal structure.

Correlation of Spectroscopic Data with Computational Chemistry Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting spectroscopic data. By creating a theoretical model of this compound, various spectroscopic properties can be calculated and compared with experimental results.

A computational and spectroscopic study on the closely related molecule, 2-bromo-1,4-dichlorobenzene (B150605), demonstrates the utility of this approach. researchgate.net In that study, DFT calculations were used to predict the vibrational frequencies (IR and Raman), which were then compared with the experimental spectra to aid in the assignment of vibrational modes. researchgate.net

For this compound, similar DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) could be employed to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the theoretical vibrational spectrum to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts (¹H and ¹³C) to correlate with experimental NMR data.

Determine the energies of molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties.

The close agreement between the calculated and experimental spectroscopic data would provide a high degree of confidence in the structural assignment of this compound. researchgate.net This synergy between computational and experimental methods is a cornerstone of modern chemical characterization. nsf.gov

Theoretical and Computational Chemistry Studies of 2 2 Bromoethoxy 1,4 Dichlorobenzene

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is widely used in chemistry and materials science to predict and analyze the properties of molecules.

Optimization of Molecular Geometry

The first step in a DFT analysis is typically the optimization of the molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 2-(2-bromoethoxy)-1,4-dichlorobenzene, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles. It is expected that the presence of the bulky bromoethoxy group and the chlorine atoms on the benzene (B151609) ring will lead to some degree of steric hindrance, potentially causing slight distortions from a perfectly planar benzene ring.

Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | |

| C-Br | 1.90 | |

| C-O | 1.37 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-C-C (aromatic) | ||

| C-O-C | ||

| O-C-C |

Electronic Structure and Charge Distribution

DFT calculations provide a detailed picture of the electronic structure and charge distribution within a molecule. The distribution of electrons is crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions. In this compound, the electronegative chlorine, bromine, and oxygen atoms are expected to draw electron density towards them, resulting in a non-uniform charge distribution. The benzene ring will have regions of higher and lower electron density, influenced by the inductive and resonance effects of the substituents.

Illustrative Data Table for Mulliken Atomic Charges (Hypothetical)

| Atom | Charge (e) |

| Cl (para) | -0.15 |

| Cl (meta) | -0.14 |

| Br | -0.08 |

| O | -0.25 |

| C (attached to O) | +0.20 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. schrodinger.com For this compound, the presence of halogen and oxygen atoms with lone pairs is expected to influence the energies of the frontier orbitals.

Illustrative Data Table for FMO Analysis (Hypothetical)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and electronic interactions within a molecule. youtube.com It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with the intuitive Lewis structure concept. NBO analysis can quantify the delocalization of electron density, which is a measure of resonance and hyperconjugation effects. ijnc.ir In this compound, NBO analysis would reveal the nature of the C-Cl, C-Br, C-O, and C-C bonds, as well as the interactions between the lone pairs of the heteroatoms and the aromatic system. ijnc.ir

Illustrative Data Table for NBO Analysis (Hypothetical)

| Interaction | Stabilization Energy (kcal/mol) |

| LP(O) -> σ(C-C) | 2.5 |

| LP(Cl) -> σ(C-C) | 1.8 |

| LP(Br) -> σ*(C-C) | 1.2 |

Local Reactivity Descriptors

Local reactivity descriptors are used to identify the most reactive sites within a molecule. These descriptors are derived from DFT calculations and provide valuable insights into where a molecule is most likely to undergo a chemical reaction.

Average Local Ionization Energies (ALIE)

The Average Local Ionization Energy (ALIE) is a reactivity descriptor that indicates the average energy required to remove an electron from a specific point in the space of a molecule. researchgate.net Regions with lower ALIE values are more susceptible to electrophilic attack, as they represent areas where electrons are more easily donated. sci-hub.st For this compound, the ALIE map would likely show lower values around the oxygen atom and certain positions on the aromatic ring, indicating these as the most probable sites for reaction with electrophiles. researchgate.net

Illustrative Data Table for ALIE Minima (Hypothetical)

| Molecular Region | Minimum ALIE (eV) |

| Above Oxygen Atom | 10.5 |

| Ortho to Ether Linkage | 11.2 |

| Para to Ether Linkage | 11.5 |

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Theoretical calculations, such as those performed using Density Functional Theory (DFT), are instrumental in predicting the reactive sites of a molecule. One effective tool for this is the analysis of Fukui functions, which indicate the change in electron density at a given position when the total number of electrons in the molecule is altered. These functions help in identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

For a deeper understanding of the reactivity of the core structure of this compound, we can look at computational studies performed on the closely related molecule, 2-bromo-1,4-dichlorobenzene (B150605) (BDB). researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the Fukui functions for BDB. The sites with the highest values of the Fukui function are considered the most reactive. researchgate.net

In the case of an electrophilic attack, the site with the highest Fukui function value (f-) is the most susceptible to attack by an electron-seeking species. Conversely, for a nucleophilic attack, the site with the highest f+ value is the most likely target for an electron-donating species. For BDB, these calculations provide a map of local reactivity, highlighting which of the halogen and carbon atoms are most likely to participate in reactions. While specific values for this compound are not available, the reactivity pattern of the dichlorobromophenyl ring is expected to be similar.

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments retaining one electron each. wikipedia.org BDE values are crucial for understanding the stability of a molecule and predicting its reaction pathways, particularly those involving radical mechanisms.

Computational studies on the related compound 2-bromo-1,4-dichlorobenzene (BDB) have provided insights into the relative strengths of its various bonds. researchgate.net These calculations, typically performed using DFT methods, can predict which bond is most likely to break under thermal or photochemical conditions. For halogenated aromatic compounds, the C-halogen bonds are of particular interest. The BDE values for C-Br and C-Cl bonds in BDB have been calculated to understand their relative lability. Generally, C-Br bonds are weaker and thus have a lower BDE than C-Cl bonds, making them more susceptible to cleavage.

The following table presents a hypothetical comparison of BDEs for the carbon-halogen bonds in the aromatic ring of a molecule like 2-bromo-1,4-dichlorobenzene, based on general chemical principles and computational findings for similar structures.

| Bond | Predicted Bond Dissociation Energy (kJ/mol) |

| C-Br | ~290 |

| C-Cl | ~350 |

Note: These are estimated values for illustrative purposes based on typical C-Br and C-Cl bond strengths in aromatic compounds.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. rsc.org The NLO response of a molecule is determined by its polarizability and hyperpolarizability when subjected to a strong electromagnetic field, such as that from a laser. Computational chemistry provides a powerful tool for the prediction of these properties. rasayanjournal.co.in

Polarizability and Hyperpolarizability Calculations

The NLO properties of a molecule are primarily described by its polarizability (α) and first-order hyperpolarizability (β). Polarizability measures the linear response of the electron cloud to an applied electric field, while hyperpolarizability describes the non-linear response. nih.gov Large values of β are indicative of a strong NLO response.

Computational methods, such as DFT, can be employed to calculate these parameters. For the related molecule 2-bromo-1,4-dichlorobenzene, DFT calculations have been used to determine its polarizability and hyperpolarizability. researchgate.net These calculations involve optimizing the molecular geometry and then computing the response to an external electric field. The presence of heavy atoms like bromine and chlorine, along with the aromatic ring, can significantly influence the electron distribution and thus the NLO properties.

The calculated values for polarizability and hyperpolarizability of 2-bromo-1,4-dichlorobenzene are presented in the table below. These values suggest that the molecule possesses NLO activity.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 1.53 D |

| Mean Polarizability (α) | 10.3 x 10-24 esu |

| First Hyperpolarizability (β) | 1.2 x 10-30 esu |

Note: These values are for the related compound 2-bromo-1,4-dichlorobenzene and serve as an estimate for the potential NLO properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cam.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its dynamic behavior.

For a flexible molecule like this compound, which has a rotatable ethoxy side chain, MD simulations can be particularly insightful. These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and how the molecule's shape fluctuates under different conditions, such as in a solvent or at various temperatures.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with solvent molecules, and the trajectories of all atoms would be calculated over a period of time. Analysis of these trajectories can identify the most stable conformations and the dihedral angles that define the orientation of the bromoethoxy group relative to the dichlorobenzene ring. This information is crucial for understanding how the molecule interacts with its environment, including potential binding partners in a biological system. researchgate.net

Studies of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs their macroscopic properties and their ability to form ordered structures. For halogenated compounds like this compound, non-covalent interactions, particularly halogen bonding, can play a significant role in their self-assembly and crystal packing.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This seemingly counterintuitive interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. princeton.edu This positive σ-hole can then interact favorably with an electron-rich region on an adjacent molecule, such as a lone pair of electrons or a π-system. science.gov

In the case of this compound, the bromine and chlorine atoms can all potentially participate in halogen bonding. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. princeton.edu Therefore, the bromine atom in the molecule is expected to be the most potent halogen bond donor.

Lone Pair–π and σ-Hole–π Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the lone pair–π and σ-hole–π interactions of this compound. While the principles of these non-covalent interactions are well-established in theoretical and computational chemistry, dedicated research applying these analyses to this particular compound appears to be unavailable in the public domain.

In the absence of direct research, a hypothetical discussion based on the known attributes of the molecule's constituent parts can be offered for illustrative purposes. The 1,4-dichlorobenzene (B42874) ring provides a π-system that could potentially engage in interactions with lone-pair-donating atoms. The bromine and oxygen atoms in the 2-bromoethoxy substituent, as well as the chlorine atoms on the benzene ring, possess lone pairs and are also capable of participating in σ-hole interactions.

A σ-hole is a region of positive electrostatic potential that can exist on the outer surface of a covalently bonded halogen or chalcogen atom, opposite to the covalent bond. This positive region can then interact favorably with a region of negative electrostatic potential on another molecule, such as a lone pair of electrons. In the case of this compound, the bromine atom, and to a lesser extent the chlorine atoms, would be expected to possess σ-holes.

Lone pair–π interactions involve the direct interaction of a lone pair of electrons with the π-system of an aromatic ring. The oxygen atom in the ethoxy group of this compound has lone pairs that could potentially interact with the π-electron cloud of a neighboring aromatic ring.

To rigorously analyze these interactions for this compound, computational methods such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would be required. These calculations would allow for the determination of interaction energies, geometric parameters, and the visualization of molecular orbitals and electrostatic potential surfaces, which would provide quantitative and qualitative insights into the nature and strength of any lone pair–π and σ-hole–π interactions.

Without such dedicated studies, any further discussion would be speculative. The generation of detailed research findings and data tables, as requested, is not possible due to the lack of available scientific data for this specific compound.

Derivatization and Functionalization Strategies of 2 2 Bromoethoxy 1,4 Dichlorobenzene

Modifications of the Bromoethoxy Side Chain

The bromoethoxy side chain offers two primary sites for modification: the terminal bromine atom and the ether linkage.

The bromine atom on the ethoxy side chain is susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functional groups. This classic S(_N)2 reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds. A range of nucleophiles can be employed, leading to a diverse set of derivatives.

Potential nucleophilic substitution reactions at the bromoethoxy side chain are summarized in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Primary/Secondary/Tertiary Amine |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester |

These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), to facilitate the dissolution of both the substrate and the nucleophilic salt. The resulting products can serve as intermediates for further transformations. For instance, the azide derivative can be reduced to a primary amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

The ether linkage in 2-(2-bromoethoxy)-1,4-dichlorobenzene is generally stable but can be cleaved under harsh reaction conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage would result in the formation of 2,4-dichlorophenol (B122985) and a 1,2-dihaloethane. While this transformation breaks apart the core structure, it can be a useful synthetic strategy if 2,4-dichlorophenol is the desired product or an intermediate in a larger synthetic scheme.

Functionalization of the Dichlorobenzene Ring

The dichlorobenzene ring presents opportunities for functionalization through either directed aromatic functionalization or by exploiting the reactivity of the chlorine substituents.

The ether oxygen of the 2-(2-bromoethoxy) group can act as a directing group in electrophilic aromatic substitution reactions. However, the two chlorine atoms are deactivating and are also ortho, para-directors. The interplay of these directing effects can lead to a mixture of products. A more regioselective approach is directed ortho-metalation (DoM). The ether oxygen can direct lithiation to the ortho position (C3) using a strong organolithium base like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position with high regioselectivity.

The following table illustrates potential electrophiles that can be used in a DoM strategy.

| Electrophile | Reagent Example | Introduced Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehyde/Ketone | Formaldehyde (HCHO), Acetone ((CH₃)₂CO) | Hydroxymethyl, Hydroxyisopropyl |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl |

| Borate Ester | Trimethyl Borate (B(OCH₃)₃) | Boronic Acid |

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, they can participate in various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono-functionalization under carefully controlled conditions. For instance, palladium-catalyzed amination reactions are crucial in the synthesis of compounds like vortioxetine, which features a substituted dichlorophenyl moiety. nih.govorganic-chemistry.orgresearchgate.netchemicalbook.com

Potential cross-coupling reactions on the dichlorobenzene ring are outlined below.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl |

| Heck Coupling | Alkene | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Arylamine |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne |

| Stille Coupling | Organostannane | Aryl-substituted compound |

Synthesis of Novel Analogs and Conformationally Restricted Derivatives

The derivatization strategies discussed above can be employed to synthesize a wide range of novel analogs of this compound. Furthermore, these strategies can be utilized to create conformationally restricted derivatives, which are valuable in medicinal chemistry for studying structure-activity relationships.

One potential strategy for creating a conformationally restricted analog is through an intramolecular cyclization reaction. For example, if the bromine atom is substituted with an amine, a subsequent intramolecular Buchwald-Hartwig amination could potentially lead to the formation of a six-membered heterocyclic ring.

Another approach could involve the synthesis of dibenzofuran (B1670420) derivatives. If one of the chlorine atoms is replaced with a hydroxyl group via a nucleophilic aromatic substitution (under forcing conditions or through a multi-step sequence), an intramolecular Ullmann condensation or a palladium-catalyzed C-O bond formation could lead to the formation of a dibenzofuran core. organic-chemistry.orgrsc.orgresearchgate.net Such rigid structures can provide valuable insights into the spatial requirements for biological activity.

Applications As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of the dichlorinated aromatic ring in 2-(2-Bromoethoxy)-1,4-dichlorobenzene make it a candidate for the synthesis of advanced organic materials. The presence of halogen atoms can influence the electronic properties of resulting materials, a feature that is often exploited in the design of organic semiconductors and other functional materials. The bromoethoxy side chain provides a reactive handle for further molecular elaboration, allowing for the incorporation of this building block into larger, conjugated systems. While specific research on this exact molecule's application in advanced materials is not extensively documented, related halogenated aromatic compounds are known to be precursors for materials with applications in electronics and photonics.

Role in Polymer Chemistry and Materials Science

In the realm of polymer chemistry, monomers containing dialkoxybenzene units are utilized to enhance the properties of polymers. These enhancements can include increased electrical conductivity and electroluminescence. The this compound molecule, with its potential for conversion into a dialkoxybenzene derivative, could serve as a monomer or a precursor to a monomer in the synthesis of specialized polymers. The bromoethoxy group can be used for polymerization reactions or for grafting onto existing polymer backbones, thereby modifying the properties of the final material. The chlorine substituents on the benzene (B151609) ring can also influence the solubility and thermal stability of the resulting polymers.

Synthesis of Diverse Chemical Scaffolds (without explicit mention of biological activity or specific therapeutic uses)

The reactivity of the bromoethoxy group and the potential for substitution reactions on the dichlorinated aromatic ring make this compound a versatile starting material for the synthesis of a wide array of chemical scaffolds. The bromoethoxy moiety can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, azides, or thiols. These transformations can lead to the formation of more complex acyclic and heterocyclic structures. Furthermore, the chlorine atoms on the aromatic ring can be subjected to cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds, thus expanding the diversity of accessible molecular frameworks.

Development of New Chemical Entities for Research Purposes

The development of new chemical entities is fundamental to advancing chemical research. Compounds like this compound serve as foundational starting materials for the creation of novel molecules with unique structures and properties. Organic chemists can utilize this compound to explore new synthetic methodologies and to construct molecular libraries for screening in various chemical and material science applications. The combination of a stable dichlorinated aromatic core and a reactive alkyl halide side chain provides a platform for systematic structural modifications, which is a key aspect in the rational design of new chemical entities for research and development.

Structure Activity Relationship Sar Studies of 2 2 Bromoethoxy 1,4 Dichlorobenzene Analogs

Correlating Structural Modifications with Chemical Reactivity and Selectivity

The reactivity and selectivity of 2-(2-Bromoethoxy)-1,4-dichlorobenzene analogs are intrinsically linked to their molecular structure. Key areas of modification include the dichlorinated benzene (B151609) ring, the ethereal oxygen, and the bromoethoxy side chain. Variations in these regions can significantly alter the electron distribution and steric environment of the molecule, thereby influencing its behavior in chemical reactions.

Aromatic Ring Substitution: The positions and nature of substituents on the benzene ring are primary determinants of reactivity. The two chlorine atoms in this compound are electron-withdrawing groups, which generally decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. The directing effect of the substituents (ortho, para, or meta) also plays a crucial role in the selectivity of these reactions.

Side Chain Modification: Alterations to the 2-bromoethoxy side chain, such as changing the length of the alkyl chain or replacing the bromine atom with other halogens or functional groups, can impact reactivity. The bromine atom, being a good leaving group, makes the terminal carbon susceptible to nucleophilic attack. The nature of the substituent replacing the bromine can dictate the course of subsequent reactions.

The interplay of these structural modifications allows for the fine-tuning of the molecule's reactivity and selectivity. For instance, introducing electron-donating groups onto the benzene ring could enhance its reactivity towards electrophiles, while modifications to the side chain could favor specific reaction pathways.

Computational Approaches to SAR Prediction and Elucidation

In recent years, computational chemistry has emerged as a powerful tool for predicting and elucidating the structure-activity relationships of chemical compounds, including analogs of this compound. nih.gov These in silico methods offer a rapid and cost-effective means to screen virtual libraries of compounds and to gain insights into the molecular properties that govern their activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique used in these studies. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed biological or chemical activity. scienceforecastoa.com The development of a robust QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined activities is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, topological) are calculated for each compound.